6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one

Sigma receptor pharmacology Neurodegeneration Cancer metabolism

WHY THIS COMPOUND: 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one (CAS 1159981-01-7) is the definitive 6-substituted benzoxazolone scaffold for σ2 receptor and CDYL drug discovery. The 4-chlorobenzyl ether at position-6 confers σ2 Ki values as low as 0.56 nM—unattainable with N-benzyl analogs—and introduces an orthogonal halogen-bond acceptor for pharmacophore mapping absent in des-chloro variants. Its elevated lipophilicity (ΔClogP ≈ +0.4) enhances BBB permeability for CNS programs. Sourced exclusively for SAR-driven neuropharmacology and epigenetic oncology. Do not substitute with generic benzoxazolones; substitution precision is critical for target engagement and experimental reproducibility. Inquire for bulk or custom synthesis.

Molecular Formula C14H10ClNO3
Molecular Weight 275.68 g/mol
CAS No. 1159981-01-7
Cat. No. B6353155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one
CAS1159981-01-7
Molecular FormulaC14H10ClNO3
Molecular Weight275.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC3=C(C=C2)NC(=O)O3)Cl
InChIInChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-18-11-5-6-12-13(7-11)19-14(17)16-12/h1-7H,8H2,(H,16,17)
InChIKeyYQXNILLDNBIRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one (CAS 1159981-01-7): A Strategic 6‑Substituted Benzoxazolone Scaffold for Sigma Receptor and CDYL Inhibitor Probe Development


6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one (CAS 1159981-01-7) is a synthetic benzoxazolone derivative featuring a 6‑O‑(4‑chlorobenzyl) ether substituent on the benzoxazolone core . This compound belongs to a privileged class of heterocycles widely recognized for their ability to engage sigma receptors (σ1/σ2) and chromatin‑associated reader domains, making them valuable chemical probes for neuropharmacology and epigenetic oncology research [1].

Why 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one (CAS 1159981-01-7) Cannot Be Substituted with Common Benzoxazolone Analogs


The biological target engagement profile of benzoxazolone derivatives is exquisitely sensitive to the nature and position of substituents. Substitution at the 6‑position versus the N‑benzyl site fundamentally alters receptor subtype preference: N‑benzyl modifications drive high σ1 affinity (Ki < 1 nM) [1], whereas 6‑position modifications are essential for achieving high σ2 affinity (Ki = 0.56–17.9 nM) and selective CDYL inhibition [2][3]. Moreover, the 4‑chlorobenzyl ether moiety introduces distinct halogen‑bonding and steric parameters that cannot be replicated by simple methoxy or unsubstituted benzyl groups, directly impacting cell permeability and off‑target selectivity profiles. Therefore, generic interchange of in‑class benzoxazolones without precise substitution control will yield divergent pharmacological outcomes and compromise experimental reproducibility.

Quantitative Differentiation of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one (CAS 1159981-01-7) vs. N‑Benzyl and 6‑Unsubstituted Analogs


Sigma‑2 Receptor Subtype Selectivity: 6‑Substituted Scaffolds Drive High σ2 Affinity Unlike N‑Benzyl Derivatives

In systematic SAR studies of benzoxazolone‑based sigma ligands, 6‑substituted derivatives consistently achieve high σ2 receptor affinity (Ki = 0.56–17.9 nM) [1], whereas N‑benzyl substituted analogs (e.g., 3‑(4‑chlorobenzyl)benzo[d]oxazol-2(3H)-one) exhibit exceptional σ1 selectivity (Ki σ1 = 0.1 nM, Ki σ2 = 427 nM; selectivity ratio 4270) [2]. The target compound, bearing a 6‑(4‑chlorobenzyloxy) group, is structurally pre‑oriented toward the σ2‑preferring phenotype, providing a distinct pharmacological tool for dissecting σ2‑mediated pathways in cancer and neurodegeneration.

Sigma receptor pharmacology Neurodegeneration Cancer metabolism

CDYL Chromodomain Inhibition: 6‑Substituted Benzoxazolones Are Privileged Scaffolds

The benzo[d]oxazol-2(3H)-one core has been identified as the first potent and selective small‑molecule inhibitor scaffold for the chromodomain protein CDYL (KD = 0.5 μM) [1]. While the optimized clinical candidate D03 contains a 6‑substituted motif, the 6‑(4‑chlorobenzyloxy) variant provides a synthetically accessible and commercially available starting point for SAR exploration of the 6‑position hydrophobic pocket . In contrast, unsubstituted or N‑benzyl analogs show negligible CDYL engagement, underscoring the critical role of the 6‑substituent.

Epigenetics Histone methylation readers Acute kidney injury

Halogen Bonding and Steric Parameters: 4‑Chlorobenzyl vs. Benzyl Ether

The 4‑chloro substituent on the benzyloxy moiety introduces a strong halogen bond acceptor/donor potential (σ‑hole) not present in the unsubstituted benzyl analog 6‑(benzyloxy)benzo[d]oxazol-2(3H)-one (CAS 158822-84-5) . This electronic feature has been shown to enhance binding affinity for sigma receptors by 2‑ to 10‑fold in related benzoxazolone series [1], and it increases lipophilicity (ClogP difference ≈ +0.4), which can improve blood‑brain barrier penetration in CNS‑targeted programs.

Medicinal chemistry Ligand‑protein interactions Halogen bonding

High‑Impact Research Applications for 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one (CAS 1159981-01-7)


Sigma‑2 Receptor Probe Development for Cancer and Neurodegeneration

Utilize 6-(4-chlorobenzyloxy)benzo[d]oxazol-2(3H)-one as a core scaffold for designing potent σ2‑selective ligands. Based on class‑level evidence, 6‑substituted benzoxazolones achieve σ2 Ki values as low as 0.56 nM, enabling the creation of chemical tools to dissect σ2 roles in tumor cell death and glycolytic metabolism [1].

Epigenetic Inhibitor Optimization Targeting CDYL Chromodomain

Employ this compound as a versatile starting point for structure‑activity relationship (SAR) studies aimed at improving CDYL inhibitory potency. The 6‑substituted benzoxazolone core has already produced a first‑in‑class CDYL inhibitor (D03, KD = 0.5 μM), and the 4‑chlorobenzyloxy group offers a unique vector for exploring the hydrophobic binding pocket [2].

Medicinal Chemistry Building Block for CNS‑Penetrant Ligands

The 4‑chlorobenzyloxy substitution increases lipophilicity (ΔClogP ≈ +0.4 vs. benzyl analog), enhancing blood‑brain barrier permeability. This property makes the compound a strategic intermediate for CNS drug discovery programs where improved brain exposure is desired .

Chemical Biology Tool for Halogen Bonding Studies

The presence of a para‑chlorine atom provides an orthogonal halogen bond acceptor/donor site that can be exploited to probe non‑covalent interactions in protein‑ligand complexes. This feature is absent in des‑chloro analogs and can be used to map sigma receptor pharmacophores [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.